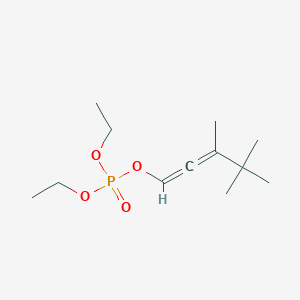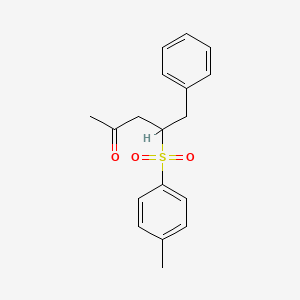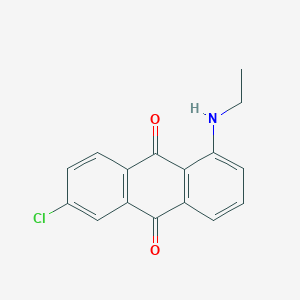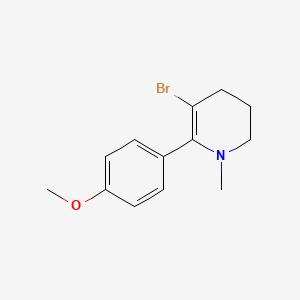
Methanesulfonanilide, 4'-((2-chloro-9-acridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)- is a complex organic compound characterized by its unique structure, which includes a methanesulfonanilide moiety and an acridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)- typically involves multiple steps. One common method includes the reaction of 2-chloro-9-acridinamine with methanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting specific cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs. The compound may also inhibit certain enzymes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-
- Methanesulfonanilide, 4’-((4-chloro-9-acridinyl)amino)-3’-methoxy-
Uniqueness
Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in cancer therapy set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61462-73-5 |
|---|---|
Molekularformel |
C20H16ClN3O2S |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
N-[4-[(2-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-11-6-13(21)12-17(19)20/h2-12,24H,1H3,(H,22,23) |
InChI-Schlüssel |
JKZLMSQBCKGMGW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


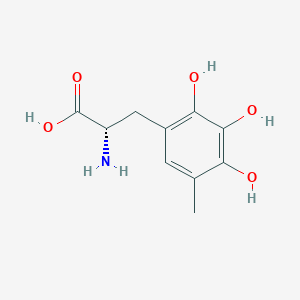
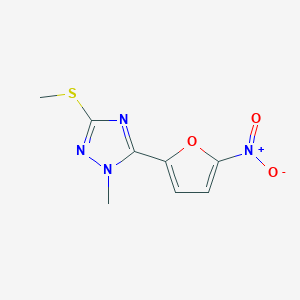
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
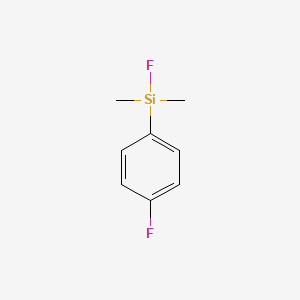
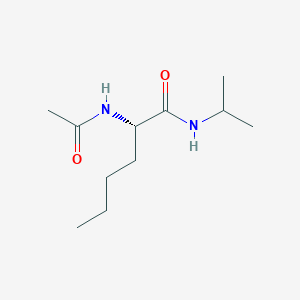
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
